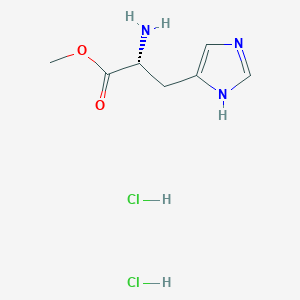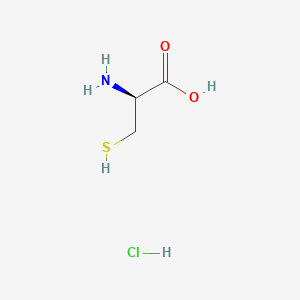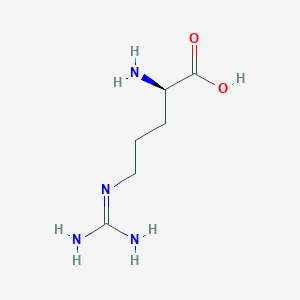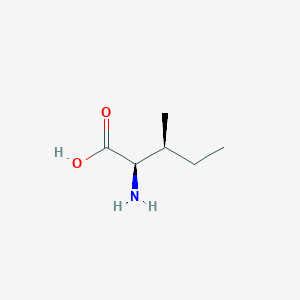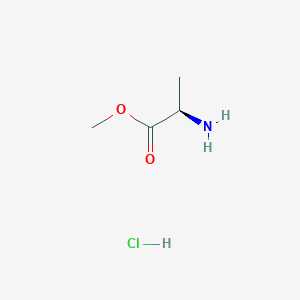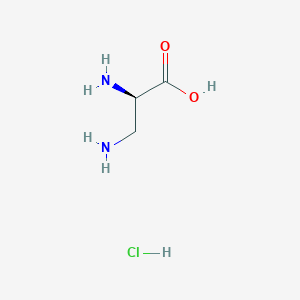
3-Amino-D-alanina Clorhidrato
Descripción general
Descripción
3-Amino-D-alanine Hydrochloride is a derivative of the amino acid alanine It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Mecanismo De Acción
Target of Action
The primary target of 3-Amino-D-alanine Hydrochloride, also known as H-D-DAP-OH HCL, is the peptidoglycan in bacterial cell walls . This compound is a D-amino acid that can be incorporated into the peptidoglycan of diverse bacterial species .
Mode of Action
3-Amino-D-alanine Hydrochloride interacts with its targets by being incorporated into the peptidoglycan of bacterial cell walls . This incorporation allows for the specific and covalent probing of bacterial growth with minimal perturbation .
Biochemical Pathways
The biochemical pathway affected by 3-Amino-D-alanine Hydrochloride involves the biosynthesis of peptidoglycans in bacterial cell walls . The compound’s incorporation into the peptidoglycan affects the structure and function of the bacterial cell wall, influencing bacterial growth .
Pharmacokinetics
It is known that the compound can be incorporated into bacterial cell walls, suggesting that it is absorbed and distributed within bacterial cells . The impact of these properties on the compound’s bioavailability is currently unclear.
Result of Action
The result of 3-Amino-D-alanine Hydrochloride’s action is the labeling of peptidoglycans in live bacteria without affecting growth rates . This labeling results in strong peripheral and septal labeling of diverse bacterial cell populations .
Action Environment
The action of 3-Amino-D-alanine Hydrochloride is influenced by the bacterial environment. The compound is suitable for labeling peptidoglycans in live bacteria, suggesting that it is stable and effective in the bacterial cellular environment . .
Aplicaciones Científicas De Investigación
3-Amino-D-alanine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving protein synthesis and enzyme activity.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Análisis Bioquímico
Biochemical Properties
3-Amino-D-alanine Hydrochloride interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the production and release of extracellular D-amino acids which regulate diverse cellular processes such as cell wall biogenesis, biofilm integrity, and spore germination . The presence of D-amino acids in the peptide moieties of the PG of bacteria makes the cell wall invulnerable to most proteases designed to cleave between L-amino acids .
Cellular Effects
3-Amino-D-alanine Hydrochloride has significant effects on various types of cells and cellular processes. For instance, it has been found to protect tubular epithelial cells from hypoxia-related cell injury and induce proliferation after hypoxia . It inhibits reactive oxygen species (ROS) production and improves mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-D-alanine Hydrochloride involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, 3-Amino-D-alanine Hydrochloride shows strong peripheral and septal labeling of diverse bacterial cell populations without affecting growth rates . This suggests that the compound has a stable effect over time, with no significant degradation or long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
3-Amino-D-alanine Hydrochloride is involved in the biosynthesis pathway of L-aspartate family amino acids, including methionine, threonine, and lysine . It plays a key role in microbial carbon and nitrogen metabolism .
Transport and Distribution
The transport and distribution of 3-Amino-D-alanine Hydrochloride within cells and tissues are likely facilitated by its incorporation into the peptidoglycans (PGs) of diverse bacterial species at the sites of PG biosynthesis .
Subcellular Localization
The subcellular localization of 3-Amino-D-alanine Hydrochloride is likely associated with the sites of peptidoglycan biosynthesis, allowing specific and covalent probing of bacterial growth with minimal perturbation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Amino-D-alanine Hydrochloride can be synthesized through several methods. One common approach involves the biocatalytic deracemization of racemic alanine using enzymes such as alanine dehydrogenase and ω-transaminase . This method involves the stereoinversion of L-alanine to D-alanine, followed by the regeneration of NAD+ by NADH oxidase .
Industrial Production Methods: Industrial production of 3-Amino-D-alanine Hydrochloride often employs similar biocatalytic processes due to their efficiency and cost-effectiveness. The use of biocatalysts allows for high yields and enantiomeric purity, which are crucial for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-D-alanine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a corresponding oxo group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted alanine derivatives .
Comparación Con Compuestos Similares
3-Azido-D-alanine Hydrochloride: This compound is similar in structure but contains an azido group instead of an amino group.
L-Alanine: The L-enantiomer of alanine, which is more common in nature and has different biological functions.
Uniqueness: 3-Amino-D-alanine Hydrochloride is unique due to its specific chiral configuration and its ability to participate in a wide range of chemical reactions. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.
Propiedades
IUPAC Name |
(2R)-2,3-diaminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCZPYWFRTSDD-HSHFZTNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584958 | |
| Record name | 3-Amino-D-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6018-56-0 | |
| Record name | 2,3-Diaminopropionic acid hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-D-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5452MGQ13C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


